LY2228820 is synthesized as a dimesylate salt, enhancing its solubility and bioavailability. It has been characterized in various studies for its therapeutic potential against multiple cancers, including melanoma, non-small cell lung cancer, ovarian cancer, glioma, myeloma, and breast cancer . The compound has shown promise in preclinical studies and is undergoing clinical trials to evaluate its efficacy in combination with other treatments like radiotherapy and chemotherapy .
The synthesis of LY2228820 involves several intricate steps designed to create the desired trisubstituted imidazole structure. Key methods include:
The molecular structure of LY2228820 can be described as follows:
The crystal structure analysis indicates that LY2228820 binds competitively at the ATP-binding site of p38 MAPK, which is crucial for its inhibitory activity.
LY2228820 participates in several chemical reactions primarily related to its mechanism of action as an inhibitor:
The mechanism of action of LY2228820 revolves around its ability to inhibit p38 MAPK signaling pathways:
LY2228820 exhibits several important physical and chemical properties:
Characterization techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of LY2228820 during synthesis.
LY2228820 has significant potential applications in both research and clinical settings:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3